molecular formula C8H12ClNO B1283196 6-Amino-2,3-dimethylphenol hydrochloride CAS No. 131142-40-0

6-Amino-2,3-dimethylphenol hydrochloride

Cat. No.: B1283196
CAS No.: 131142-40-0
M. Wt: 173.64 g/mol
InChI Key: JMFACRGHRXTMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,3-dimethylphenol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, characterized by the presence of amino and methyl groups on the aromatic ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dimethylphenol hydrochloride typically involves the nitration of 2,3-dimethylphenol followed by reduction and subsequent conversion to the hydrochloride salt. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dimethylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

6-Amino-2,3-dimethylphenol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in analytical chemistry.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dimethylphenol hydrochloride involves its interaction with molecular targets through its amino and phenolic groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The compound’s effects are mediated through pathways involving these interactions, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenol: Lacks the amino group, resulting in different reactivity and applications.

    6-Amino-2-methylphenol: Similar structure but with only one methyl group, affecting its chemical properties.

    4-Amino-2,3-dimethylphenol: Amino group positioned differently, leading to distinct reactivity.

Uniqueness

6-Amino-2,3-dimethylphenol hydrochloride is unique due to the specific positioning of the amino and methyl groups on the phenolic ring, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

6-amino-2,3-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFACRGHRXTMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.